![molecular formula C9H6ClN3O2S B14635894 4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 53162-09-7](/img/structure/B14635894.png)
4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a complex organic compound featuring a thiazole ring, a hydrazinyl group, and a cyclohexa-diene-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aromatic ketones with bromine in acetic acid or chloroform, followed by a Hantzsch reaction with thiourea . The reaction conditions often require refluxing and the use of solvents like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiazole ring or the hydrazinyl group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring and the cyclohexa-diene-dione structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and its role in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazinyl group may form covalent bonds with biological molecules, altering their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is unique due to its combination of a thiazole ring, a hydrazinyl group, and a cyclohexa-diene-dione structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
53162-09-7 |
|---|---|
Formule moléculaire |
C9H6ClN3O2S |
Poids moléculaire |
255.68 g/mol |
Nom IUPAC |
4-[(5-chloro-1,3-thiazol-2-yl)diazenyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H6ClN3O2S/c10-8-4-11-9(16-8)13-12-5-1-2-6(14)7(15)3-5/h1-4,14-15H |
Clé InChI |
QJJZDKQIEBUWNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=NC2=NC=C(S2)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


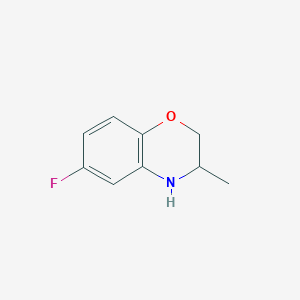
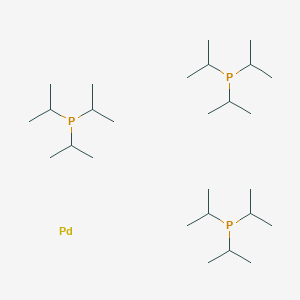

![2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide](/img/structure/B14635834.png)
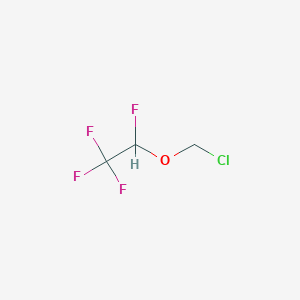
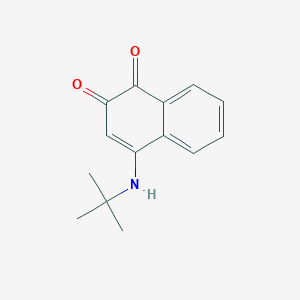
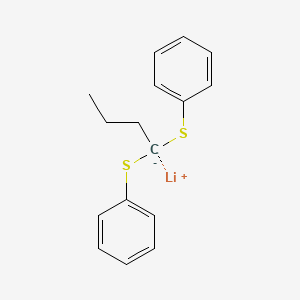
![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)

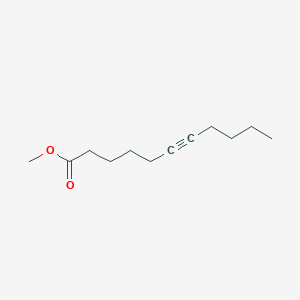
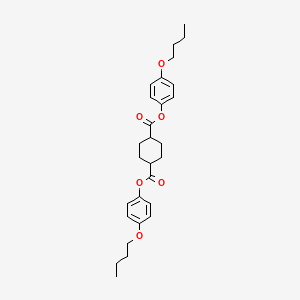
![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
